molecular formula C11H16ClN3O2 B080376 acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 13467-26-0

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cat. No.: B080376
CAS No.: 13467-26-0
M. Wt: 281.31 g/mol
InChI Key: UFYWNVUEIJKEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is a compound that combines glycylphenylalaninamide with acetic acid in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for glycylphenylalaninamide acetate(1:1) would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides and their derivatives.

Chemical Reactions Analysis

Types of Reactions

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It may be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.

    Industry: It can be used in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of glycylphenylalaninamide acetate(1:1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in drug development, it may interact with receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to glycylphenylalaninamide acetate(1:1) include other peptide derivatives and analogs, such as:

  • Glycylphenylalanine
  • Phenylalaninamide
  • Glycylphenylalaninamide

Uniqueness

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is unique due to its specific combination of glycylphenylalaninamide and acetic acid, which may confer distinct properties and applications compared to other similar compounds. Its unique structure allows for specific interactions and applications in various fields.

Properties

IUPAC Name

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYWNVUEIJKEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293446
Record name glycylphenylalaninamide acetate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13467-26-0
Record name NSC89623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name glycylphenylalaninamide acetate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.